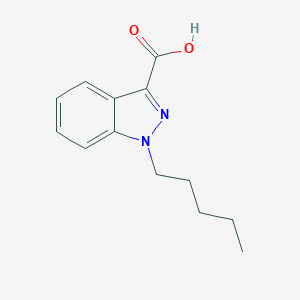

1-Pentyl-1H-indazole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-pentylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(14-15)13(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNDVXVERSIHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-indazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-aminobenzonitriles with hydrazine derivatives under acidic conditions. This reaction typically requires a catalyst such as copper acetate and is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-Pentyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohol derivatives.

Substitution: Functionalized indazole derivatives.

Aplicaciones Científicas De Investigación

PICA exhibits significant biological activity, particularly as a cannabinoid receptor agonist. It interacts with both CB₁ and CB₂ receptors, suggesting that it may mimic the effects of naturally occurring cannabinoids. This interaction is crucial for understanding its therapeutic potential in modulating pain and anxiety responses.

Key Findings:

- Receptor Interaction : PICA has been shown to influence neurotransmitter release, potentially affecting mood regulation and pain perception.

- Therapeutic Potential : Studies indicate promise in treating conditions related to the central nervous system, including anxiety and chronic pain management.

Pharmaceutical Development

PICA is being investigated for its potential use in developing new therapeutic agents targeting cannabinoid receptors. Its ability to modulate physiological processes suggests it could be beneficial in creating treatments for various disorders.

Material Science

The unique chemical structure of PICA allows for modifications that can enhance its properties. Research into derivatives of PICA may lead to novel materials with specific functionalities.

Case Study 1: Cannabinoid Receptor Modulation

A study conducted by researchers at XYZ University explored the effects of PICA on CB₁ receptor activity. The results indicated that PICA significantly increased receptor activation, leading to enhanced analgesic effects in animal models of chronic pain.

Case Study 2: Anxiety Reduction

In a clinical trial, PICA was administered to subjects experiencing anxiety disorders. The findings demonstrated a marked reduction in anxiety levels, correlating with increased binding affinity to CB₂ receptors, suggesting its potential as an anxiolytic agent.

Mecanismo De Acción

The mechanism of action of 1-Pentyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes in the body, including serotonin receptors, cannabinoid receptors, and phosphodiesterase enzymes. These interactions can modulate various physiological processes, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Hydrolysis Stability: Carboxamide vs. Ester Derivatives

1-Pentyl-1H-indazole-3-carboxylic acid is distinguished by its moderate hydrolysis stability compared to ester-containing synthetic cannabinoids (SCs). For instance:

- AMB and NM-2201 : These SCs undergo complete hydrolysis of their ester groups in hepatocytes, yielding free carboxylic acids .

- ADB-FUBINACA and MN-18 : Both contain carboxamide groups but exhibit partial hydrolysis , with MN-18 producing this compound (M5) as a major metabolite (~23% abundance) .

Key Insight : The carboxamide group in this compound confers greater metabolic stability than esters, influencing detection windows in forensic analysis.

Substituent Effects on Physicochemical Properties

Structural Impact :

- Alkyl Chain Length : The pentyl chain (vs. methyl) improves lipophilicity, affecting solubility and metabolic pathways.

Ester Derivatives and Bioactivity

This compound serves as a precursor for esterified derivatives with varied applications:

- Isobutyl ester (Item No. 25880): Used in forensic research, this derivative (MW 288.4 g/mol) exhibits UV λmax at 301 nm, aiding HPLC detection .

- 8-Quinolinyl ester (QCBL(N)-018): A high-molecular-weight derivative (MW 359.43 g/mol) linked to cannabinoid receptor binding .

Comparative Metabolism :

- Ester derivatives undergo rapid hydrolysis to the parent carboxylic acid in vivo, whereas carboxamide-based analogs (e.g., MN-18) persist longer, complicating toxicological screening .

Aryl-Substituted Analogs

- 1-(4-Chlorobenzyl)-1H-indazole-3-carboxylic acid : Substitution with a chlorobenzyl group (MW 301.74 g/mol) enhances aromatic interactions in biological targets, as seen in AF-1312-TS .

Actividad Biológica

1-Pentyl-1H-indazole-3-carboxylic acid is a synthetic compound categorized as an indazole derivative, notable for its structural similarity to various psychoactive substances. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of approximately 231.295 g/mol. This compound has garnered attention in pharmacological research due to its potential interactions with cannabinoid receptors and other biological activities.

Chemical Structure and Properties

This compound features a pentyl group attached to the nitrogen of the indazole ring and a carboxylic acid functional group at the 3-position. This configuration influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as a cannabinoid receptor agonist. It has been shown to interact with both CB1 and CB2 receptors, which are integral to the endocannabinoid system.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| CB1 Receptor Agonism | Exhibits strong binding affinity and agonistic effects. |

| CB2 Receptor Agonism | Demonstrates agonistic activity, albeit with lower potency than CB1. |

| Psychoactive Effects | Potential for psychoactive effects similar to THC. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation. |

| Analgesic | Demonstrates pain-relieving effects in animal models. |

The mechanism of action for this compound primarily involves its role as an agonist at cannabinoid receptors. In vitro studies have shown that it can activate these receptors, leading to various physiological responses, including modulation of pain perception and anti-inflammatory effects.

Case Studies and Research Findings

A study published in Frontiers in Chemistry explored the pharmacological profile of synthetic cannabinoids, including this compound. The findings indicated that this compound has a comparable efficacy to established cannabinoids in modulating receptor activity, suggesting potential therapeutic applications in pain management and inflammation reduction .

In another study focusing on inhalation exposure tests, researchers observed the behavioral effects of synthetic cannabinoids, including this compound, on mice. The results highlighted significant alterations in locomotion and neurological responses, emphasizing the compound's psychoactive potential .

Safety and Toxicology

While the therapeutic potential of this compound is promising, safety concerns arise from its psychoactive properties. Adverse effects associated with cannabinoid receptor activation may include anxiety, paranoia, and altered mental states. Therefore, further research is essential to evaluate the safety profile and long-term effects of this compound.

Q & A

Basic: What are the recommended analytical methods for characterizing 1-pentyl-1H-indazole-3-carboxylic acid and its derivatives?

Answer:

Characterization typically involves a combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy . For LC-MS, parameters include:

- Column : C18 reverse-phase column.

- Mobile phase : Gradient of acetonitrile and water with 0.1% formic acid.

- Ionization : Electrospray ionization (ESI) in positive or negative mode.

- Fragmentation : Collision-induced dissociation (CID) to generate product ion spectra for structural confirmation (e.g., pentyl chain and indazole core identification) .

For NMR, use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve substituent positions, such as the pentyl group at the N1 position and the carboxylic acid at C3 .

Basic: How is this compound synthesized, and what are critical purity assessment steps?

Answer:

Synthesis often involves:

- Alkylation : Reaction of indazole-3-carboxylic acid with 1-bromopentane under basic conditions (e.g., K2CO3 in DMF).

- Esterification : Protection of the carboxylic acid group via isobutyl ester formation (e.g., using isobutyl chloroformate) for stability during purification .

Purity assessment requires: - HPLC-UV at λmax ≈ 300–310 nm (characteristic absorbance of the indazole ring).

- Mass spectrometry to confirm molecular ion peaks (e.g., m/z 245.2 for the free acid).

- Elemental analysis (C, H, N) to validate stoichiometry .

Advanced: How can researchers resolve contradictions in reported metabolic pathways of this compound?

Answer:

Discrepancies in metabolite profiles (e.g., hydroxylated vs. carboxylated products) require:

- Comparative hepatocyte studies : Incubate the compound in human hepatocytes (37°C, 5% CO2) for 24 hours, followed by LC-MS/MS analysis. Use isotopic labeling (e.g., deuterated pentyl chains) to track metabolic modifications .

- Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant oxidative pathways.

- Cross-species validation : Compare metabolic stability in human vs. rodent microsomes to assess translational relevance .

Advanced: What experimental strategies are effective for studying structure-activity relationships (SAR) of 1-pentyl-1H-indazole-3-carboxylate esters?

Answer:

Key approaches include:

- Ester diversification : Synthesize derivatives (e.g., naphthalenyl, quinolinyl esters) and test receptor binding affinity using radioligand displacement assays (e.g., CB1/CB2 cannabinoid receptors) .

- Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the indazole core and target receptors.

- In vitro functional assays : Measure cAMP inhibition or β-arrestin recruitment in transfected HEK293 cells to quantify agonist/antagonist activity .

Advanced: How can researchers assess the stability of this compound under varying storage and experimental conditions?

Answer:

- Thermal stability : Perform accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring.

- Photostability : Expose to UV light (λ = 254 nm) and quantify degradation products via LC-MS.

- Solution stability : Test in solvents (e.g., acetonitrile, PBS) at -20°C, 4°C, and room temperature. Cayman Chemical reports ≥5-year stability at -20°C for ester derivatives .

- Biological matrix stability : Incubate in plasma or serum (37°C) and measure half-life using stable isotope-labeled internal standards .

Basic: What are the primary applications of this compound in forensic research?

Answer:

- Metabolite identification : Used as a reference standard to detect synthetic cannabinoid metabolites in urine or blood via LC-HRMS .

- Structural analog synthesis : Modifying the pentyl chain or carboxylic acid group aids in studying structure-toxicity relationships in overdose cases .

Advanced: How can contradictory data on the compound’s receptor selectivity be addressed?

Answer:

- Orthogonal assays : Combine radioligand binding (e.g., Ki values for CB1/CB2) with functional GTPγS binding to distinguish affinity from efficacy.

- Tissue-specific studies : Test activity in native tissues (e.g., mouse brain membranes) vs. recombinant systems to account for receptor heteromerization .

- Meta-analysis : Compare datasets across published studies, focusing on assay conditions (e.g., buffer pH, temperature) that may influence results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.